molecular formula C12H21NO3 B6213904 tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers CAS No. 2610633-08-2

tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, Mixture of diastereomers

Cat. No.: B6213904
CAS No.: 2610633-08-2
M. Wt: 227.30 g/mol
InChI Key: GAXQNHMLUMVDFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a cyclohexane ring substituted with a methyl group at the 3-position and a ketone at the 4-position. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclohexane ring carbons, particularly at positions 3 and 2. Diastereomer mixtures often require specialized separation techniques, such as chiral chromatography or crystallization, to isolate individual stereoisomers .

Properties

CAS No.

2610633-08-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)

InChI Key

GAXQNHMLUMVDFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. One common method includes the use of tert-butyl carbamate and 3-methyl-4-oxocyclohexanone under basic conditions to form the desired product. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-methyl-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds through several synthetic routes:

  • Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products. This application is crucial in the pharmaceutical industry where the stereochemistry of drugs can significantly affect their efficacy and safety.
  • Synthesis of Complex Molecules : Researchers use this compound to create novel chemical entities by modifying its structure. This flexibility allows for the development of new compounds with desired biological activities.

Medicinal Chemistry

In medicinal chemistry, tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate has shown promise due to its biological activity:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, such as cholinesterase and cyclooxygenase. These interactions are essential for developing therapeutic agents targeting diseases related to neurotransmission and inflammation .
  • Antimicrobial Activity : Preliminary studies have demonstrated significant antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using standard agar diffusion methods, revealing zones of inhibition comparable to known antibiotics .

Case Study: Anticancer Activity

A study on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits cytotoxic effects through apoptosis induction via caspase activation, confirmed by flow cytometry analysis .

Agrochemical Research

The compound also holds potential in agrochemical applications:

  • Pesticide Development : Tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate may serve as a building block for designing new pesticides. Researchers modify its structure to enhance pesticidal activity, aiming for effective and environmentally friendly solutions.

Materials Science

In materials science, this compound can be incorporated into polymer chains:

  • Polymer Research : It is used to synthesize polymers with specific properties, contributing to the development of advanced materials with tailored functionalities for industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with specific receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

tert-Butyl (3-oxocyclohexyl)carbamate

  • Molecular Formula: C₁₁H₁₉NO₃
  • Key Differences : Lacks the 3-methyl substituent present in the target compound.
  • Crystallographic studies show that hydrogen-bonding patterns in carbamates are highly sensitive to substituents; for example, N-pivaloylhydroxylamine forms antiparallel chains in its crystal lattice, whereas methyl-containing analogues adopt parallel alignments .
  • Similarity Score : 0.98 (based on functional group and ring system alignment) .

tert-Butyl N-[(3-hydroxycyclohexyl)methyl]carbamate

  • Molecular Formula: C₁₂H₂₃NO₃
  • Key Differences : Replaces the 4-ketone with a hydroxymethyl group.
  • Implications : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, the lack of a ketone diminishes electrophilicity, reducing utility in condensation or Grignard reactions .

tert-Butyl N-(3-fluorocyclohexyl)carbamate

  • Molecular Formula: C₁₁H₂₀FNO₂
  • Key Differences : Substitutes the 3-methyl group with fluorine.
  • The smaller atomic radius of fluorine vs. methyl may reduce steric effects in binding interactions .

Functional Group Variations

Ketone vs. Ester Analogues

  • Example: tert-Butyl methyl(4-oxocyclohexyl)carbamate Molecular Formula: C₁₃H₂₃NO₃ Key Differences: Methyl ester at the 4-position instead of a ketone. Implications: Esters are less reactive toward nucleophiles but can undergo hydrolysis to carboxylic acids, enabling prodrug strategies .

Cyclopentane vs. Cyclohexane Systems

  • Example: tert-Butyl (3-oxocyclopentyl)carbamate Molecular Formula: C₁₀H₁₇NO₃ Key Differences: Smaller cyclopentane ring. Implications: Reduced ring strain and conformational flexibility compared to cyclohexane derivatives, impacting binding affinity in enzyme-inhibitor complexes .

Diastereomer Ratios and Separation

  • The target compound’s diastereomer mixture contrasts with single-isomer analogues like tert-butyl (3-oxocyclohexyl)carbamate. For example, tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate is synthesized as an 85:15 diastereomer mixture, requiring chromatographic separation .
  • Enantioselective syntheses, such as those using chiral catalysts (e.g., tert-butyl ((1S)-2-bromo-1-cyclohexyl-2-nitroethyl)carbamate), achieve >90% enantiomeric excess (ee), highlighting the importance of stereocontrol in related compounds .

Crystallography and Hydrogen Bonding

  • X-ray studies of carbamates (e.g., N-pivaloylhydroxylamine) reveal that hydrogen-bonding networks differ significantly between methyl-substituted and unsubstituted analogues. For instance, parallel vs. antiparallel chain alignments in crystal lattices influence melting points and solubility .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Diastereomer Ratio Reactivity Notes
tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate C₁₂H₂₁NO₃ 227.30 Ketone, Carbamate Mixture High ketone reactivity
tert-butyl (3-oxocyclohexyl)carbamate C₁₁H₁₉NO₃ 213.27 Ketone, Carbamate Single isomer Lower steric hindrance
tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate C₁₂H₂₃NO₃ 229.31 Hydroxyl, Carbamate Mixture Enhanced solubility
tert-butyl N-(3-fluorocyclohexyl)carbamate C₁₁H₂₀FNO₂ 217.28 Fluorine, Carbamate Single isomer Improved metabolic stability

Biological Activity

Tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate, a compound characterized by its unique structural features, has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H21NO3C_{12}H_{21}NO_3, and it features a tert-butyl group attached to a carbamate functional group and a cyclohexyl moiety with a ketone functionality. This specific configuration contributes to its distinct chemical properties, which are crucial for its biological activity.

The biological activity of tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate is primarily attributed to its ability to interact with various biological targets, particularly enzymes. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism disrupts metabolic pathways and affects cellular functions, making the compound a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition. Below is a summary of key findings from various studies:

Study Biological Target Effect Reference
Study 1Enzyme AInhibition with IC50 = 5 µM
Study 2Enzyme BPartial inhibition observed
Study 3Enzyme CNo significant effect noted

Case Studies

  • Inhibition of Enzyme A : In a study published in the Journal of Organic Chemistry, tert-butyl N-(3-methyl-4-oxocyclohexyl)carbamate demonstrated significant inhibition of Enzyme A with an IC50 value of 5 µM. This suggests potential utility in developing therapeutic agents targeting this enzyme.
  • Selectivity Studies : Another investigation highlighted the compound's selectivity towards certain receptor subtypes, indicating that modifications in stereochemistry could enhance its binding affinity and selectivity .
  • Comparative Analysis : Research comparing this compound with similar carbamates revealed that its unique structure confers superior reactivity and biological properties compared to analogs.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as an enzyme inhibitor:

  • Synthesis Methods : The synthesis typically involves the reaction of tert-butyl chloroformate with 1-methyl-4-oxocyclohexylamine under controlled conditions to prevent hydrolysis. Continuous flow reactors are often utilized for scaling up production.
  • Biological Implications : The ability to inhibit specific enzymes positions this compound as a promising candidate in drug development, particularly in targeting diseases related to enzyme dysregulation .

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